(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
Description
The compound (2E)-2-(benzenesulfonyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-eneenitrile is a structurally complex small molecule characterized by multiple pharmacophoric groups. Its key features include:
- Benzenesulfonyl moiety: Enhances solubility and modulates target binding via sulfonyl-oxygen interactions .
- 3-Methylphenylamino substituent: Facilitates hydrogen bonding and π-π stacking with aromatic residues in enzyme active sites .
- Prop-2-eneenitrile backbone: Stabilizes the E-configuration, influencing molecular rigidity and spatial orientation .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-8-7-10-19(14-17)26-23(29-16-18-9-5-6-13-21(18)24)22(15-25)30(27,28)20-11-3-2-4-12-20/h2-14,26H,16H2,1H3/b23-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSECECSRIQQ-GHVJWSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chlorophenylmethylsulfanyl compound under basic conditions to introduce the sulfanyl group. Finally, the addition of a methylaniline derivative under acidic conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may facilitate binding to active sites, while the chlorophenylmethylsulfanyl and methylaniline groups may enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the highest similarity with 338403-12-6 (), differing only in the sulfonyl and sulfanyl substituents. This suggests comparable binding modes but altered potency due to electron-withdrawing (sulfonyl) vs. electron-donating (sulfanyl) groups .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles () indicates that compounds with ≥70% structural similarity often target overlapping pathways (e.g., kinase signaling, cytochrome P450 modulation). For example:
- 338403-12-6 (): Reported IC₅₀ of 12 nM against EGFR kinase, attributed to the chlorophenyl-amino group’s interaction with the hinge region .
- 1024671-38-2 (): Exhibits moderate activity (IC₅₀ = 340 nM) against ROCK1 kinase, likely due to its dimethylpropionyl group disrupting ATP-binding pocket solvation .
The target compound’s benzenesulfonyl group may enhance affinity for sulfotransferases or tyrosine kinases, but its sulfanyl moiety could reduce metabolic stability compared to sulfonamide analogs .
Activity Landscape Analysis
Activity cliffs () are evident in analogs with minor structural variations. For instance:
- Replacing the 3-methylphenylamino group in the target compound with a 2-chlorophenylamino group (as in 338403-12-6) increases EGFR inhibition by 40-fold, highlighting the critical role of substituent position .
- Substituting the sulfanyl group with a sulfonamide (e.g., 1025311-37-8) reduces CYP3A4 inhibition but improves oral bioavailability .
Biological Activity
Introduction
The compound (2E)-2-(benzenesulfonyl)-3-{[(2-chlorophenyl)methyl]sulfany}-3-[(3-methylphenyl)amino]prop-2-enenitrile is a complex organic molecule notable for its diverse biological activities. This article explores its structural characteristics, potential pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a prop-2-enenitrile backbone with several functional groups, including:
- Benzenesulfonyl group : Known for its role in enhancing solubility and biological activity.
- Chlorophenyl amino group : Potentially contributes to the compound's ability to interact with biological targets.
- Methylphenyl sulfanyl group : May enhance reactivity and influence the compound's pharmacological profile.
This unique combination of functional groups suggests potential for various biological interactions, making it a candidate for further pharmacological studies.
Predicted Biological Activity
Utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the biological activity of this compound can be inferred based on its structural features. Predictions indicate that compounds with similar structures often exhibit:
- Anticancer activity
- Anti-inflammatory properties
- Antimicrobial effects
The presence of the sulfonamide moiety is particularly significant due to its established antibacterial properties, which may contribute to the overall therapeutic potential of the compound.
Comparative Analysis with Related Compounds
To understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes some related compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Antibacterial |
| Benzeneacetamide | Amine and aromatic ring | Analgesic |
| 4-Chlorobenzenesulfonamide | Chlorobenzene and sulfonamide | Antimicrobial |
The unique combination of multiple functional groups in our target compound may enhance its reactivity and biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, yielding insights into their biological activities:
- Antiproliferative Activity : Research on thiazole derivatives has shown that modifications in the structure significantly affect their antiproliferative properties against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating potential as anticancer agents .
- Mechanistic Insights : Studies involving structurally related compounds have highlighted mechanisms such as inhibition of key enzymes involved in cancer progression. For example, some compounds were identified as inhibitors of Raf-1 activity, which is crucial in signaling pathways associated with tumor growth .
- In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of related compounds against leukemia and melanoma cells. The results suggest that specific structural modifications can lead to enhanced potency, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?
Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:
- Step 1: Reacting a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a thiol-containing reagent (e.g., (2-chlorophenyl)methanethiol) to form the sulfanyl intermediate.
- Step 2: Condensation with a substituted aniline (e.g., 3-methylaniline) in the presence of a base (e.g., K₂CO₃ or NaOH) to form the enaminonitrile backbone .
- Step 3: Sulfonylation using benzenesulfonyl chloride under inert conditions to introduce the benzenesulfonyl group.
Critical Conditions:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the pure product, with yields ranging from 45–72% depending on stoichiometric precision .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic methods is required:
- 1H/13C NMR: Aromatic protons appear at δ 7.2–8.1 ppm, while the nitrile carbon resonates at ~115–120 ppm . The sulfanyl (C-S) and sulfonyl (SO₂) groups induce distinct deshielding effects on adjacent protons .
- IR Spectroscopy: Key peaks include ν(C≡N) ~2200–2250 cm⁻¹ and ν(SO₂) ~1150–1350 cm⁻¹ .
- Mass Spectrometry (HRMS): Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ ion at m/z 495.08) .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly the E-configuration of the enaminonitrile double bond .
Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) simulations provide insights into:
- HOMO-LUMO Gaps: Calculated gaps (e.g., 3.2–3.8 eV) correlate with photophysical behavior, suggesting potential as a fluorescent probe .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-deficient, amino group as electron-rich) .
- Reactivity Predictions: Transition-state modeling reveals susceptibility to nucleophilic attack at the β-position of the enaminonitrile .
Methodology:
- Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets.
- Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Advanced: What strategies can resolve discrepancies in reported biological activities or physicochemical properties across studies?
Answer:
Contradictions often arise from:
- Synthetic Variability: Impurities in intermediates (e.g., incomplete sulfonylation) alter biological outcomes. Reproduce synthesis with strict stoichiometric control .
- Assay Conditions: Differences in solvent (DMSO vs. ethanol) or cell lines (HeLa vs. MCF-7) affect activity. Standardize protocols using OECD guidelines .
- Computational Validation: Reconcile conflicting SAR data by re-evaluating docking simulations (e.g., AutoDock Vina) with updated protein structures (PDB IDs) .
Advanced: How do sulfonyl and sulfanyl groups influence the compound’s reactivity in electrophilic/nucleophilic reactions?
Answer:
- Sulfonyl Group (SO₂): Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to meta positions. Enhances stability against hydrolysis .
- Sulfanyl Group (S-): Electron-donating via resonance, increasing nucleophilicity at the α-carbon. Participates in thiol-disulfide exchange reactions under oxidative conditions .
Mechanistic Studies:
- Electrophilic Aromatic Substitution: Nitration occurs preferentially at the 3-methylphenyl ring due to SO₂ deactivation of the benzene sulfonyl ring .
- Nucleophilic Attack: The β-carbon of the enaminonitrile reacts with Grignard reagents (e.g., MeMgBr) to form tetrahedral intermediates, confirmed by 13C NMR .
Advanced: How can high-throughput screening (HTS) optimize reaction conditions for scaled synthesis?
Answer:
- DoE (Design of Experiments): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, optimize sulfonylation yield by varying equivalents of benzenesulfonyl chloride (1.2–2.0 eq) .
- Automated Platforms: Employ flow-chemistry systems (e.g., Syrris) for continuous synthesis, reducing reaction time from 12h (batch) to 2h (flow) .
- Analytical Integration: Couple HTS with real-time HPLC-MS to monitor intermediates and by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
